N-(1-cyanoethyl)pyridine-3-carboxamide
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Overview
Description
N-(1-cyanoethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further connected to the nitrogen atom of the pyridine ring The carboxamide group (-CONH2) is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives are known to exhibit various biological activities, including anticancer , antimicrobial , and antimalarial activities . They are also used for the treatment of giardiasis , as materials for Langmuir–Blodgett films , κ-opioid receptor antagonists , and kinase inhibitors .
Mode of Action
The synthesis of similar compounds involves processes like knoevenagel condensation, nucleophilic vinylic substitution (s n vin), and alkylation .
Biochemical Pathways
It’s known that pyridine derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the biological activities of similar pyridine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
This compound, like other pyridine derivatives, holds promise for various applications due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)pyridine-3-carboxamide can be achieved through several methods. One common method involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-3-carboxamide with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanoethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Similar structure but lacks the cyano group.
Nicotinonitrile: Contains a cyano group but lacks the carboxamide group.
Pyridine-3-carboxamide: Lacks the cyanoethyl group.
Uniqueness
N-(1-cyanoethyl)pyridine-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanoethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJIISHLTGEIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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